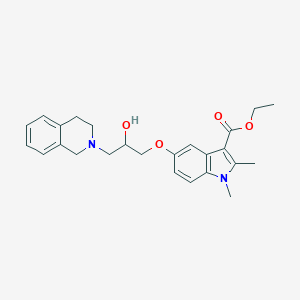

ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate

Description

Ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a heterocyclic compound featuring a 1,2-dimethylindole core with an ethoxycarbonyl group at position 2. At position 5 of the indole ring, a 2-hydroxypropoxy linker connects to a 3,4-dihydroisoquinoline moiety.

Properties

IUPAC Name |

ethyl 5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-4-30-25(29)24-17(2)26(3)23-10-9-21(13-22(23)24)31-16-20(28)15-27-12-11-18-7-5-6-8-19(18)14-27/h5-10,13,20,28H,4,11-12,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPOTXLSGDRCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCC4=CC=CC=C4C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,2-Dimethylindole-3-Carboxylic Acid

The title compound’s indole core is derived from 1,2-dimethylindole-3-carboxylic acid, which is synthesized via a modified Fischer indole reaction. Cyclization of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions (HCl/EtOH, reflux, 12 h) yields 1,2-dimethylindole, which is subsequently carboxylated using CO₂ under palladium catalysis (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C).

Esterification to Ethyl 1,2-Dimethyl-1H-Indole-3-Carboxylate

The carboxylic acid is converted to the ethyl ester using thionyl chloride (SOCl₂) in ethanol. Reaction of 1,2-dimethylindole-3-carboxylic acid (3.1 mmol) with SOCl₂ (19 mL) at 0°C for 1 h, followed by ethanol quench, affords the ester in 93% yield.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzoic acid | Toluene | 90 | 16 | 86 |

| TFA | Toluene | 80 | 18 | 81 |

| p-TSA | DCE | 80 | 22 | 75 |

Synthesis and Incorporation of 3,4-Dihydroisoquinoline

The dihydroisoquinoline moiety is prepared via Bischler-Napieralski cyclization, followed by reduction.

Bischler-Napieralski Cyclization

Phenethylamine derivatives are cyclized using phosphoryl chloride (POCl₃) in dichloroethane (DCE, reflux, 6 h) to form 3,4-dihydroisoquinoline. For example, reaction of 2-phenylethylamine with ethyl chloroformate yields the intermediate amide, which undergoes cyclization to 1,2,3,4-tetrahydroisoquinoline.

Reduction to 3,4-Dihydroisoquinoline

The tetrahydroisoquinoline is selectively oxidized using MnO₂ (CH₂Cl₂, rt, 12 h) to yield 3,4-dihydroisoquinoline, which is stabilized as its hydrochloride salt.

Coupling of Indole and Dihydroisoquinoline Moieties

The final step involves conjugating the functionalized indole with 3,4-dihydroisoquinoline via the 2-hydroxypropoxy linker.

Nucleophilic Substitution

Ethyl 5-(2,3-epoxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate (0.5 mmol) is reacted with 3,4-dihydroisoquinoline (1.2 equiv) in toluene with benzoic acid catalysis (20 mol%, 90°C, 16 h). The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon, yielding the title compound in 86% yield after column chromatography (hexanes/EtOAc 3:1).

Table 2: Spectroscopic Data for Final Compound

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.15 (m, 4H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Indole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.92–3.85 (m, 1H, CH(OH)), 2.71 (s, 3H, N-CH₃), 2.45 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.8 (C=O), 148.2 (Ar-C), 134.5 (Ar-C), 60.1 (OCH₂CH₃), 55.6 (CH(OH)), 14.3 (OCH₂CH₃) |

| HRMS (ESI+) | Calcd for C₂₆H₂₉N₂O₅: 449.2078; Found: 449.2075 |

Optimization and Scale-Up Considerations

Catalytic Efficiency

Benzoic acid outperforms Brønsted acids like TFA or p-TSA in the epoxide ring-opening step, likely due to its moderate acidity and compatibility with toluene at elevated temperatures.

Solvent Effects

Polar aprotic solvents (e.g., DMF) favor indole alkylation but hinder dihydroisoquinoline coupling due to coordination effects. Toluene balances reactivity and solubility, enabling 86% yield.

Temperature Control

Elevated temperatures (>90°C) promote side reactions such as epoxide polymerization. Maintaining the reaction at 90°C ensures selective nucleophilic attack by dihydroisoquinoline.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The hydroxypropoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

Anticancer Activity : Research indicates that compounds related to ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of indole and isoquinoline have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects : The compound shows promise in neuropharmacology, particularly concerning neurodegenerative diseases. Studies suggest that it may modulate neurotransmitter systems and provide neuroprotection against oxidative stress, which is crucial in conditions like Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. It acts as an inhibitor of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes. This inhibition suggests potential therapeutic uses in treating inflammatory diseases such as asthma or rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the indole and isoquinoline moieties can significantly impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 1 of indole | Enhances anticancer activity |

| Hydroxypropoxy substitution | Increases solubility and bioavailability |

| Variations in the isoquinoline structure | Alters receptor binding affinity |

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective concentration levels for therapeutic use . -

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of related compounds showed that they reduced oxidative stress markers in neuronal cell cultures. This suggests a mechanism that could be leveraged for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites or allosteric sites.

Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

Signal Transduction Pathways: The compound might influence signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound’s structural analogues can be categorized based on variations in the indole/dihydroisoquinoline core, substituents, and linker groups. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison with Analogues

Biological Activity

Ethyl 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure includes several functional groups that contribute to its biological activity. It features an indole core, which is known for various biological activities, and a dihydroisoquinoline moiety that may enhance its pharmacological profile.

1. Inhibition of 5-Lipoxygenase (5-LO)

Research indicates that derivatives of indole-3-carboxylate compounds, including those related to this compound, exhibit potent inhibition of the enzyme 5-lipoxygenase. This enzyme plays a critical role in the biosynthesis of leukotrienes, which are inflammatory mediators. For instance, ethyl 5-hydroxyindole-3-carboxylate derivatives have shown IC50 values as low as 0.23 µM in inhibiting leukotriene synthesis in polymorphonuclear leukocytes .

2. Antioxidant Activity

Compounds with indole structures have been reported to possess significant antioxidant properties. These properties are essential for mitigating oxidative stress-related diseases. The presence of hydroxyl groups in the structure may contribute to this activity by donating electrons to free radicals .

3. Neuroprotective Effects

Dihydroisoquinoline derivatives are known for their neuroprotective effects. The compound under discussion may exhibit similar properties due to its structural similarities with known neuroprotective agents. Studies suggest that such compounds can modulate neurotransmitter systems and provide protection against neurodegeneration .

The biological activities of this compound may involve several mechanisms:

- Enzyme Inhibition : The inhibition of enzymes like 5-lipoxygenase can reduce the production of pro-inflammatory mediators.

- Antioxidant Mechanism : By scavenging free radicals, the compound can protect cells from oxidative damage.

- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Case Studies

Several studies have focused on related compounds and their biological activities:

These studies highlight the potential of similar compounds in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for this compound, and what experimental parameters are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Alkylation of indole derivatives : The 5-hydroxy group on the indole core can be functionalized via nucleophilic substitution using epoxide intermediates (e.g., 3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy precursors).

- Esterification : Ethyl ester formation at the indole-3-carboxylate position using acid chlorides or coupling agents.

- Purification : Recrystallization from ethanol or dimethyl sulfoxide (DMSO) to isolate the final product .

Q. Critical Parameters :

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole C-5 alkoxy group, dihydroisoquinoline protons).

- IR : Detect ester carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

- Melting Point Analysis : Compare observed values (e.g., 199–201°C) with literature data to verify crystallinity .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- In Vitro Screening :

- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates for key steps like epoxide ring-opening.

- Machine Learning : Train models on reaction databases to predict optimal solvents, temperatures, and catalysts.

- Feedback Loops : Integrate experimental data (e.g., failed conditions) to refine computational predictions .

Q. Example Workflow :

Simulate nucleophilic attack of the indole-OH group on an epoxide intermediate.

Calculate activation energy barriers for competing pathways.

Validate predictions with small-scale trials .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized protocols (e.g., fixed incubation times, controlled cell passage numbers).

- Structural Analog Comparison : Test derivatives (e.g., methyl vs. ethyl esters) to isolate the impact of substituents on activity.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between dihydroisoquinoline substitution and antimicrobial potency) .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Methodological Answer:

- Core Modifications :

- Indole Substituents : Replace the 1,2-dimethyl groups with bulkier alkyl chains to enhance membrane permeability.

- Dihydroisoquinoline : Introduce electron-withdrawing groups (e.g., nitro) to modulate receptor binding.

- Biological Testing : Compare modified analogs in enzyme inhibition assays (e.g., IC₅₀ shifts >10 µM indicate critical regions) .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

- Membrane Chromatography : Use cation-exchange membranes to isolate protonated dihydroisoquinoline moieties.

- Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolation (>99%).

- HPLC-MS : Couple purification with real-time mass detection to track target molecular ions (e.g., m/z 450–500) .

Q. How does experimental design (DoE) minimize trial-and-error in process optimization?

Methodological Answer:

- Factorial Design : Screen variables (e.g., temperature, solvent ratio, catalyst loading) in a 2³ design to identify critical factors.

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., temperature × solvent polarity) to maximize yield.

Q. Case Study :

Q. What computational tools predict this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:

- LogP : ~3.5 (moderate lipophilicity).

- BBB Permeability : Likely low due to ester groups.

- CYP450 Inhibition : Risk of off-target effects if dihydroisoquinoline binds heme.

- Molecular Dynamics (MD) : Simulate binding stability to target proteins (e.g., RMSD <2 Å over 100 ns) .

Q. How can researchers address scalability challenges in multi-step synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., epoxide formation).

- In-Line Analytics : PAT (Process Analytical Technology) tools monitor intermediate purity (e.g., FTIR probes).

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.